![molecular formula C10H18ClNO2 B13937010 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen with Raney nickel.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating metabolic and inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 7,7-Dimethyl-2-oxo-1-oxa-8-thiaspiro[4.5]decan-4-carbonitrile
- 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
Uniqueness
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride stands out due to its specific structural features, including the presence of both oxygen and nitrogen atoms within the spiro ring system.
Propiedades
Fórmula molecular |
C10H18ClNO2 |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
9,10-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-8-10(4-3-6-11(8)2)5-7-13-9(10)12;/h8H,3-7H2,1-2H3;1H |
Clave InChI |
GYGHUPDYJKYTMY-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCCN1C)CCOC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




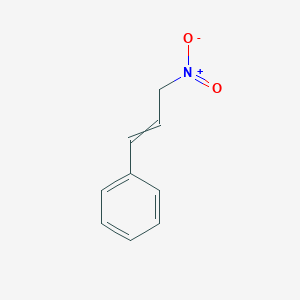


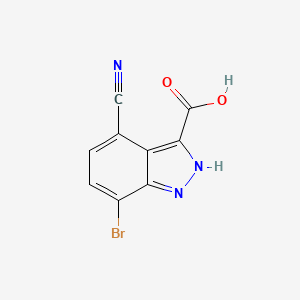
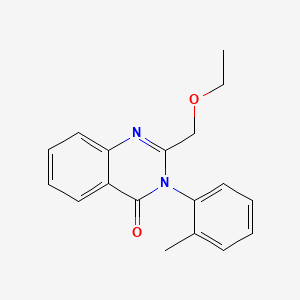

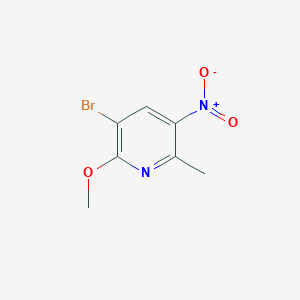


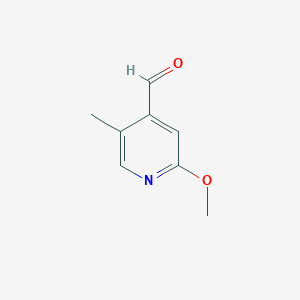
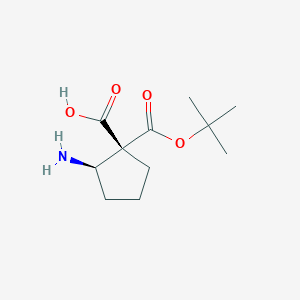
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
